molecular formula C22H20ClN3O3 B2776699 1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 402950-98-5

1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2776699
CAS No.: 402950-98-5
M. Wt: 409.87
InChI Key: WUEUKBDRAVAKAA-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 2-chloroquinoline moiety at position 5, a 3,4-dimethoxyphenyl group at position 3, and an acetyl group at the pyrazoline nitrogen (Figure 1).

Properties

IUPAC Name

1-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-13(27)26-19(16-10-14-6-4-5-7-17(14)24-22(16)23)12-18(25-26)15-8-9-20(28-2)21(11-15)29-3/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEUKBDRAVAKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one represents a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For this specific compound, the synthesis likely follows established methods for generating pyrazoles from substituted quinolines and phenyl hydrazones. The introduction of the chloroquinoline moiety enhances the compound's pharmacological profile by potentially increasing its bioactivity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole structures exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting that This compound may possess similar activity due to its structural features .

Anticancer Properties

Pyrazoles have been recognized for their anticancer effects. Recent studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating promising anticancer activity . The specific compound under consideration may exhibit comparable efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been documented extensively. Compounds related to This compound have shown effectiveness in reducing inflammation in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Research Findings and Case Studies

Study Compound Activity IC50/Effectiveness
Tewari et al. (2014)Pyrazole DerivativesAnti-inflammatoryComparable to Indomethacin
Brullo et al. (2012)Imidazo[1,2-b]pyrazoleDual activity against inflammatory mediatorsIC50: 3.8 nM for Fmlp-Ome
MDPI Study (2022)Various PyrazolesAnticancer (MCF-7)IC50: 0.08 µM

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: Similar compounds have been shown to act as reversible inhibitors of monoamine oxidases and other enzymes involved in metabolic pathways.
  • Cell Cycle Arrest: Pyrazoles may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Modulation of Inflammatory Pathways: By inhibiting COX enzymes and other inflammatory mediators, these compounds can effectively reduce inflammation.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of 2-chloroquinoline derivatives with 3,4-dimethoxyphenyl hydrazones. The resulting structure features a pyrazole ring that is crucial for its biological activity. The molecular structure can be characterized using techniques such as NMR spectroscopy and IR spectroscopy, which reveal functional groups and molecular interactions that contribute to its reactivity and biological properties .

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that compounds similar to 1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one exhibit significant antimicrobial activity. For instance, derivatives of chlorinated quinolines have been synthesized and tested against various bacterial strains, showing promising results in inhibiting microbial growth .

Anticancer Properties
The compound has also been evaluated for its anticancer properties. A study conducted by the US National Cancer Institute assessed several pyrazole derivatives for their cytotoxic effects against a panel of cancer cell lines. Results indicated that certain derivatives demonstrated potent anticancer activity, suggesting that the incorporation of the pyrazole moiety enhances the compound's efficacy against cancer cells .

Anti-inflammatory Effects
In vivo studies have shown that derivatives containing the pyrazole structure can exhibit anti-inflammatory properties. Compounds were tested using carrageenan-induced paw edema models in rats, revealing a reduction in inflammation comparable to standard anti-inflammatory drugs .

Computational Studies

Recent advancements in computational chemistry have allowed for the detailed analysis of the electronic properties and potential interactions of this compound. Molecular docking studies indicate that this compound can effectively bind to specific biological targets, which may elucidate its mechanism of action in various therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A series of synthesized derivatives were tested against Escherichia coli and Staphylococcus aureus , with results indicating a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain compounds. This suggests a strong potential for development into antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B15S. aureus

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that specific derivatives led to a significant decrease in cell viability at concentrations ranging from 5 to 20 µM.

CompoundIC50 (µM)Cancer Cell Line
Compound C5MCF-7
Compound D15MDA-MB-231

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications Reference
Target Compound 5: 2-Chloroquinolin-3-yl
3: 3,4-Dimethoxyphenyl
N1: Acetyl
423.88 Unique quinoline core with Cl at position 2; dual methoxy groups on phenyl. Enhanced π-π stacking (quinoline) and improved solubility (methoxy groups).
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone 5: 4-Methoxyphenyl
3: 4-Chlorophenyl
N1: Acetyl
344.80 Single methoxy vs. dual methoxy; chlorophenyl instead of chloroquinoline. Reduced planar aromaticity; lower predicted antitumor activity.
1-[5-(2-Chloro-6-Methylquinolin-3-yl)-3-(3,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone 5: 2-Chloro-6-methylquinolin-3-yl
3: 3,4-Dimethoxyphenyl
N1: Acetyl
437.90 Additional methyl group at quinoline position 4. Increased steric hindrance; potential modulation of pharmacokinetics.
1-[5-(3,4-Dichlorophenyl)-3-(2-Naphthyl)-4,5-Dihydropyrazol-1-yl]Ethanone 5: 3,4-Dichlorophenyl
3: 2-Naphthyl
N1: Acetyl
396.28 Dichlorophenyl and naphthyl groups. Higher hydrophobicity; possible enhanced blood-brain barrier penetration.
1-[5-(4-Hydroxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(1-Piperidinyl)Ethanone 5: 4-Hydroxyphenyl
3: 2-Thienyl
N1: Piperidinyl-acetyl
383.47 Hydroxyphenyl and thiophene substituents; piperidine ring. Improved hydrogen-bonding capacity (hydroxyl); altered target specificity.
2-Chloro-1-[5-(2-Furanyl)-4,5-Dihydro-3-(4-Methylphenyl)-1H-Pyrazol-1-yl]Ethanone 5: 2-Furanyl
3: 4-Methylphenyl
N1: Chloroacetyl
302.76 Furyl and methylphenyl groups; chloroacetyl at N1. Reduced metabolic stability (furyl); increased electrophilicity (chloroacetyl).
1-{5-[4-(Hexyloxy)Phenyl]-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl}Ethanone 5: 4-Hexyloxyphenyl
3: Phenyl
N1: Acetyl
378.49 Long alkoxy chain (hexyloxy) on phenyl. Enhanced lipophilicity; potential for prolonged half-life.

Crystallographic and Conformational Insights

  • Target Compound: The 2-chloroquinoline moiety adopts a planar conformation, facilitating interactions with hydrophobic enzyme pockets. The dihedral angle between the quinoline and dimethoxyphenyl groups is 85.2°, suggesting moderate steric strain .
  • Analog with 4-Methoxyphenyl () : The crystal structure (CCDC 862345) shows a nearly coplanar arrangement between the 4-chlorophenyl and pyrazoline ring (dihedral angle: 12.5°), favoring stronger intermolecular stacking .

Implications for Drug Development

The 2-chloroquinoline and 3,4-dimethoxyphenyl groups in the target compound confer distinct advantages over analogs:

Selectivity: The quinoline core may target kinases or DNA topoisomerases more selectively than phenyl or thienyl substituents .

Solubility : Dual methoxy groups enhance water solubility compared to dichlorophenyl or hexyloxy analogs .

Metabolic Stability : The acetyl group at N1 reduces oxidative metabolism risks compared to chloroacetyl or piperidinyl derivatives .

Q & A

Q. Optimization Tips :

  • Catalysts : Use acetic acid as a catalyst for cyclization to improve yield (reported ~70–80% in similar compounds) .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature : Maintain 80–100°C during cyclization to avoid side products like fully aromatic pyrazoles .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), dihydropyrazole CH₂ (δ 3.1–3.5 ppm), and quinoline aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~195–200 ppm) and quinoline C-Cl (δ ~110 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between quinoline and dimethoxyphenyl groups (e.g., ~75–85°) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Q. Example Crystallographic Data (from analogous compounds) :

ParameterValueSource
C=O bond length1.22 Å
Dihedral angle82.3° (quinoline vs. phenyl)
Hydrogen bond (C–H⋯O)2.89 Å (distance)

Advanced: How do the methoxy and chloro-quinoline groups influence electronic properties and bioactivity?

Answer:

  • Electronic Effects :
    • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups increase electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins .
    • 2-Chloroquinoline : The chloro group acts as a weak electron-withdrawing moiety, polarizing the quinoline ring and improving binding to hydrophobic pockets (e.g., in enzyme active sites) .

Q. Bioactivity Implications :

  • Antimicrobial Activity : Chloroquinoline derivatives show enhanced activity against S. aureus (MIC ~8 µg/mL) compared to non-halogenated analogs .
  • Solubility Trade-off : Methoxy groups improve water solubility but may reduce membrane permeability; balance via logP optimization (target ~3.5) .

Advanced: How to resolve contradictions in reported biological activities of related pyrazolines?

Answer:
Methodological Approach :

Comparative SAR Analysis :

  • Compare substituent effects (e.g., 2-Cl vs. 4-OCH₃) on activity using datasets from standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

Assay Standardization :

  • Control variables: Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hrs) to minimize variability .

Meta-Analysis :

  • Aggregate data from studies with >90% purity (HPLC-confirmed) to exclude impurities as confounding factors .

Q. Example Contradiction :

  • A 4-methoxyphenyl analog showed 10x higher antifungal activity than 3,4-dimethoxy derivatives in one study but lower activity in another .
  • Resolution : Differences in fungal strains (e.g., C. albicans vs. A. fumigatus) and culture media (RPMI vs. Sabouraud) explain variability.

Advanced: How can computational methods predict binding affinity with target enzymes?

Answer:
Workflow :

Docking Studies :

  • Use AutoDock Vina to model interactions with COX-2 or CYP450 enzymes. The chloro-quinoline group often occupies hydrophobic sub-pockets .

MD Simulations :

  • Run 100 ns simulations (AMBER force field) to assess stability of hydrogen bonds (e.g., between methoxy O and Arg120 in COX-2) .

QSAR Models :

  • Train models using descriptors like molar refractivity (MR) and dipole moment to predict IC₅₀ values .

Q. Validation :

  • Compare predicted vs. experimental IC₅₀ for analogs (RMSD < 0.5 log units indicates reliability) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal Stability : Decomposes above 200°C (DSC data); store at −20°C in amber vials .
  • Light Sensitivity : The quinoline ring undergoes photodegradation; use UV-filtered lighting in labs .
  • Solution Stability : Stable in DMSO for ≤1 week; avoid aqueous buffers with pH > 8 (hydrolysis risk) .

Advanced: How to design a SAR study for optimizing antitumor activity?

Answer:
Steps :

Library Design : Synthesize analogs with variations:

  • Quinoline: Replace Cl with F, Br.
  • Dihydropyrazole: Introduce methyl/ethyl groups at position 5 .

In Vitro Screening :

  • Test against NCI-60 cell lines; prioritize compounds with GI₅₀ < 1 µM .

Mechanistic Studies :

  • Use flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

Q. Data Interpretation :

  • Correlate substituent electronegativity (e.g., Cl vs. Br) with caspase-3 activation levels .

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